molecular formula C11H23NO2 B1594062 N,N-Dibutyllactamide CAS No. 6288-16-0

N,N-Dibutyllactamide

Cat. No. B1594062
CAS RN: 6288-16-0
M. Wt: 201.31 g/mol
InChI Key: ZXORIQDKFRZFHV-UHFFFAOYSA-N
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Description

“N,N-Dimethylacetamide” (DMA) is a dipolar, aprotic, high-boiling, oily solvent and reagent . It is miscible with water and most oxygen- and nitrogen-containing organic solvents . It has a faint ammonia odor .


Synthesis Analysis

DMA traces its roots at least as far back as 1914, when it was identified as a product of heating N, N -dimethylbenzylamine and acetic anhydride to 200 °C in a sealed tube . Later, in 1931, it was prepared in 84% yield by heating acetic acid and dimethylamine at 150 °C for 3 h . This process, along with using acetic anhydride or methyl acetate instead of the acid, is the process for manufacturing DMA today .


Molecular Structure Analysis

The molecular formula of DMA is C4H9NO . It is a member of the class of acetamides that is acetamide in which the hydrogens attached to the N atom have been replaced by two methyl groups respectively .


Chemical Reactions Analysis

A rich array of reactions occur using DMA as reactants . These reactions deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds .


Physical And Chemical Properties Analysis

DMA appears as a clear colorless liquid with a faint odor similar to ammonia . It has about the same density as water . Its flash point is 145 °F . Vapors are heavier than air .

Scientific Research Applications

N,N-Dimethylformamide (DMF)

  • Organic Synthesis : DMF is a common solvent for chemical reactions .
  • Pharmaceutical Processing : It is used as a reaction solvent in the production of pharmaceuticals .
  • Agricultural Chemical Processing : DMF is used in the processing of agricultural chemicals .
  • Polymer Processing : It is used in the processing of polymers .
  • Textile Industry : DMF is used in the textile industry .
  • Oil or Gas Processing : It is used in oil or gas processing .

N,N-Dimethylacetamide (DMAc)

  • Organic Synthesis : DMAc is used as a polar solvent in organic synthesis .
  • Pharmaceutical Production : It finds application as a reaction medium in the production of pharmaceuticals .
  • Agrochemical Production : DMAc is used in the manufacture of agrochemicals .
  • Dye Production : It is used in the production of dyes .
  • Plasticizer Production : DMAc is used in the production of plasticizers .
  • Manufacture of Films and Fibers : It is used as a solvent for the manufacture of films and acrylic fibers .

Safety And Hazards

DMA may be toxic by skin absorption . It may irritate eyes and skin . It is classified as a combustible liquid . It is harmful in contact with skin or if inhaled . It may damage the unborn child .

Future Directions

DMA, a generally regarded as safe compound that crosses the blood-brain barrier, should be further investigated as a potential therapy for Alzheimer’s disease and neuroinflammatory disorders .

properties

IUPAC Name

N,N-dibutyl-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-4-6-8-12(9-7-5-2)11(14)10(3)13/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXORIQDKFRZFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279278
Record name N,N-Dibutyllactamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibutyllactamide

CAS RN

6288-16-0
Record name 6288-16-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dibutyllactamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RS Manly, G Hargreaves, R Pillard - Archives of Oral Biology, 1959 - Elsevier
Nearly 800 compounds have been studied for ability to inhibit glycolysis of salivary sediment. These compounds possessed aldehyde, ketone and/or carboxyl groups as a part of the …
Number of citations: 9 www.sciencedirect.com
K Arnold - 2008 - etheses.dur.ac.uk
N,N Diisopropylbenzylamine-2-boronic acid 80a has been shown to be an effective catalyst under refluxing fluorobenzene conditions for direct amide formation between equimolar …
Number of citations: 6 etheses.dur.ac.uk

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